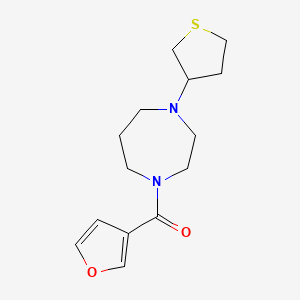![molecular formula C15H12Cl2N2O4S B2399625 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1259094-34-2](/img/structure/B2399625.png)
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide, also known as DBMPS, is a chemical compound that has been widely used in scientific research for its ability to inhibit chloride channels. DBMPS has been shown to have potential therapeutic applications in the treatment of various diseases, including cystic fibrosis, epilepsy, and hypertension.
Mécanisme D'action
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride ion transport and membrane potential. 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been shown to be selective for certain chloride channels, making it a valuable tool for studying their function.
Biochemical and Physiological Effects
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. Inhibition of chloride channels by 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide can lead to changes in cell volume, membrane potential, and ion transport. 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has also been shown to have anti-inflammatory effects, and has been used to study the role of chloride channels in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide in lab experiments is its selectivity for certain chloride channels. This allows researchers to study the function of specific channels in biological systems. However, one limitation of using 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide is its potential for off-target effects. 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been shown to inhibit other ion channels in addition to chloride channels, which can complicate data interpretation.
Orientations Futures
There are a number of potential future directions for research involving 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide. One area of interest is the development of more selective chloride channel inhibitors. Another area of interest is the use of 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide in the treatment of diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide, as well as its potential for off-target effects.
Méthodes De Synthèse
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide can be synthesized using a variety of methods, including the reaction of furan-2-methanol with 2,6-dichloropyridine-3-sulfonyl chloride in the presence of a base. Other methods involve the reaction of furan-2-methanol with 2,6-dichloropyridine-3-sulfonamide in the presence of a base, or the reaction of furan-2-methanol with 2,6-dichloropyridine-3-sulfonic acid in the presence of a dehydrating agent.
Applications De Recherche Scientifique
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been used extensively in scientific research to study the function of chloride channels in various biological systems. Chloride channels are important for the regulation of cell volume, membrane potential, and ion transport. 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been shown to selectively inhibit certain chloride channels, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
2,6-dichloro-N,N-bis(furan-2-ylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-14-6-5-13(15(17)18-14)24(20,21)19(9-11-3-1-7-22-11)10-12-4-2-8-23-12/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPJSCGVCCSPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)

![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)
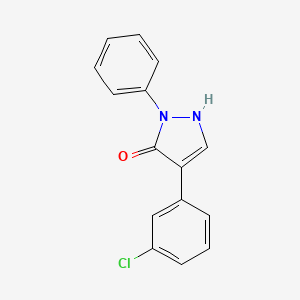
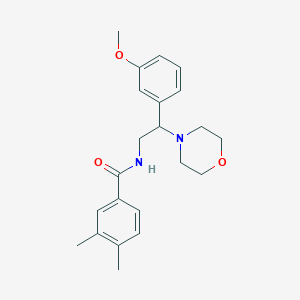
![1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2399554.png)
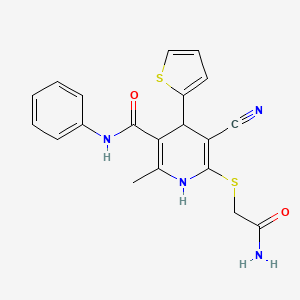
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)
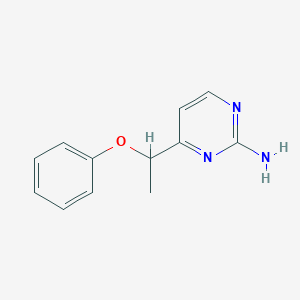
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)
